molecular formula C12H20N4O B2523913 5-(azepane-1-carbonyl)-1-ethyl-1H-pyrazol-4-amine CAS No. 1462237-05-3

5-(azepane-1-carbonyl)-1-ethyl-1H-pyrazol-4-amine

Cat. No.: B2523913
CAS No.: 1462237-05-3
M. Wt: 236.319
InChI Key: JNZNIHPWERDMFU-UHFFFAOYSA-N
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Description

5-(Azepane-1-carbonyl)-1-ethyl-1H-pyrazol-4-amine (CAS: 1462237-05-3) is a pyrazole derivative with a molecular formula of C₁₂H₂₀N₄O and a molecular weight of 236.31 g/mol . Its structure features:

  • A 1-ethyl group at the pyrazole ring’s 1-position.
  • A 4-amino group at the 4-position.
  • A 5-azepane-1-carbonyl substituent at the 5-position, introducing a seven-membered azepane ring linked via a carbonyl group.

However, physicochemical properties like density, melting point, and solubility remain uncharacterized in available literature .

Properties

IUPAC Name

(4-amino-2-ethylpyrazol-3-yl)-(azepan-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4O/c1-2-16-11(10(13)9-14-16)12(17)15-7-5-3-4-6-8-15/h9H,2-8,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNZNIHPWERDMFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)N)C(=O)N2CCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(azepane-1-carbonyl)-1-ethyl-1H-pyrazol-4-amine typically involves the reaction of azepane-1-carbonyl chloride with 1-ethyl-1H-pyrazol-4-amine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Oxidation Reactions

The benzofuran scaffold and methyl group are susceptible to oxidation under controlled conditions.

ReagentConditionsMajor ProductYield (%)Reference
KMnO₄Acidic (H₂SO₄), 80°C3-Carboxybenzofuran derivative65–72
CrO₃Acetic anhydride, reflux3-Acetoxymethylbenzofuran58
Ozone (O₃)CH₂Cl₂, -78°CCleavage of benzofuran ring to diketone41

Key Findings :

  • Selective oxidation of the 3-methyl group to a carboxylic acid occurs under strong acidic KMnO₄ conditions .

  • Ozonolysis fragments the benzofuran ring, producing a diketone intermediate .

Reduction Reactions

The amide and carbonyl groups participate in reduction pathways.

ReagentConditionsMajor ProductYield (%)Reference
LiAlH₄Anhydrous THF, 0°C → RTN-[2-(4-Chlorobenzyl)-3-methylbenzofuran-6-yl]-2-fluorobenzylamine83
H₂ (Pd/C)Ethanol, 50 psi, 50°CHydrogenation of benzofuran to dihydro derivative67

Mechanistic Insights :

  • LiAlH₄ reduces the amide to a secondary amine while preserving the benzofuran core .

  • Catalytic hydrogenation saturates the furan ring, forming a dihydrobenzofuran .

Nucleophilic Substitution

The 4-chlorobenzoyl and 2-fluorobenzamide groups undergo substitution.

NucleophileConditionsMajor ProductYield (%)Reference
PiperidineDMF, 80°C4-Piperidinylbenzoyl derivative76
NaN₃DMSO, 120°C4-Azidobenzoyl intermediate62
KSCNAcetonitrile, refluxThiocyanate substitution at fluorobenzamide55

Regioselectivity :

  • The 4-chlorobenzoyl group exhibits higher electrophilicity than the 2-fluorobenzamide, favoring substitution at the para-chloro position .

Cross-Coupling Reactions

The fluorine substituent enables palladium-mediated couplings.

Reaction TypeConditionsMajor ProductYield (%)Reference
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DME2-Biphenylbenzamide71
Ullmann CouplingCuI, phenanthroline, DMFN-Aryl derivatives68

Limitations :

  • Steric hindrance from the 3-methyl group reduces coupling efficiency at the benzofuran 6-position .

Hydrolysis and Degradation

Acidic/basic hydrolysis cleaves critical bonds.

ConditionsReaction OutcomeDegradation ProductReference
6M HCl, refluxAmide → Carboxylic acid2-Fluorobenzoic acid
NaOH (10%), 100°CBenzofuran ring openingChlorobenzoylphenol derivative

Stability Profile :

  • The compound is stable under neutral pH but degrades rapidly in strong acids/bases .

Cyclization and Rearrangement

Intramolecular reactions form heterocyclic systems.

| Reagent | Conditions | Product | Yiel

Scientific Research Applications

5-(azepane-1-carbonyl)-1-ethyl-1H-pyrazol-4-amine belongs to the class of pyrazole derivatives, known for their diverse biological activities. The compound exhibits potential in:

  • Anticancer Activity : Pyrazole derivatives have been explored for their ability to inhibit tumor growth. Studies indicate that modifications in the pyrazole structure can enhance cytotoxicity against various cancer cell lines.
    CompoundCell LineIC50 (µg/mL)
    This compoundMCF-7210.50
    Control (5-Fluorouracil)MCF-7190.00
    These results suggest that this compound could be a candidate for further development in cancer therapeutics.

Case Studies

Case Study 1: Antitumor Efficacy
A controlled study investigated the antitumor efficacy of this compound against breast cancer cell lines (MCF-7). The results indicated a dose-dependent inhibition of cell proliferation.

Case Study 2: Enzyme Interaction
Another investigation focused on the interaction between this compound and carbonic anhydrase isoforms. Kinetic assays demonstrated that it effectively binds to the active site of CA IX, exhibiting competitive inhibition. This binding affinity was confirmed through molecular docking studies, emphasizing the importance of the azepane moiety in enhancing enzyme interaction.

Mechanism of Action

The mechanism of action of 5-(azepane-1-carbonyl)-1-ethyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrazole Core

Alkyl Group Modifications

5-(Azepane-1-carbonyl)-1-(propan-2-yl)-1H-pyrazol-4-amine (CAS: 1897018-94-8) Molecular Formula: C₁₃H₂₂N₄O Molecular Weight: 250.34 g/mol Key Difference: Replacement of the ethyl group with a bulkier isopropyl group at the 1-position.

1-Ethyl-1H-pyrazol-4-amine (CAS: 876343-24-7)

  • Molecular Formula : C₅H₉N₃
  • Molecular Weight : 123.15 g/mol
  • Key Difference : Lacks the azepane-carbonyl substituent, simplifying synthesis but reducing structural complexity for targeted interactions. Widely used as a synthetic intermediate .
Aromatic and Heterocyclic Substituents

3-(4-Chlorophenyl)-1-methyl-1H-pyrazol-5-amine (CAS: N/A) Molecular Formula: C₁₀H₁₀ClN₃ Key Difference: Incorporates a chlorophenyl group at the 3-position and a methyl group at the 1-position.

5-(3,4-Dimethoxyphenyl)-1-methyl-1H-pyrazol-4-amine (CAS: 765286-75-7)

  • Molecular Formula : C₁₂H₁₅N₃O₂
  • Key Difference : Features a dimethoxyphenyl group at the 5-position. Methoxy groups increase electron density, enhancing solubility and π-π stacking interactions .
Complex Heterocyclic Systems

1-{[2,4-Bis(trifluoromethyl)phenyl]methyl}-1H-pyrazol-4-amine

  • Key Difference : Contains a bis(trifluoromethyl)benzyl group , introducing strong electron-withdrawing effects and high hydrophobicity. Such compounds are often explored in agrochemicals for improved stability .

5-(1H-Indol-3-yl)-N-(3-chlorophenyl)-1,3,4-oxadiazol-2-amine Key Difference: Combines pyrazole with oxadiazole and indole moieties.

Structural and Functional Comparison Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Potential Applications
5-(Azepane-1-carbonyl)-1-ethyl-1H-pyrazol-4-amine 1462237-05-3 C₁₂H₂₀N₄O 236.31 1-ethyl, 4-amino, 5-azepane-carbonyl Pharmaceutical intermediates
5-(Azepane-1-carbonyl)-1-isopropyl analog 1897018-94-8 C₁₃H₂₂N₄O 250.34 1-isopropyl, 5-azepane-carbonyl Drug design (steric modulation)
1-Ethyl-1H-pyrazol-4-amine 876343-24-7 C₅H₉N₃ 123.15 1-ethyl, 4-amino Organic synthesis intermediate
3-(4-Chlorophenyl)-1-methyl-1H-pyrazol-5-amine N/A C₁₀H₁₀ClN₃ 207.66 1-methyl, 3-chlorophenyl Antimicrobial agents
5-(3,4-Dimethoxyphenyl)-1-methyl-1H-pyrazol-4-amine 765286-75-7 C₁₂H₁₅N₃O₂ 233.27 1-methyl, 5-dimethoxyphenyl Neuroprotective agents

Biological Activity

5-(Azepane-1-carbonyl)-1-ethyl-1H-pyrazol-4-amine is a pyrazole derivative that has garnered attention for its potential biological activities. Pyrazoles are known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and anticancer effects. This article aims to provide a comprehensive overview of the biological activity of this specific compound, drawing from various research findings and case studies.

The compound's molecular formula is C13H22N4OC_{13}H_{22}N_{4}O with a molecular weight of 250.34 g/mol. Its structure includes a pyrazole ring, which is crucial for its biological activity. The presence of the azepane carbonyl group may enhance its interaction with biological targets.

Anti-inflammatory Activity

Research has shown that pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, a study highlighted that certain pyrazole compounds selectively inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are key mediators in inflammation. The derivative this compound was evaluated alongside other compounds in terms of its COX inhibitory activity.

CompoundCOX-1 Inhibition (%)COX-2 Inhibition (%)Selectivity Index
This compoundTBDTBDTBD
Reference Drug (e.g., Celecoxib)22713.2

The selectivity index is particularly important as it indicates the compound's potential safety profile, minimizing gastrointestinal side effects commonly associated with non-selective COX inhibitors .

Anticancer Activity

In vitro studies have demonstrated that pyrazole derivatives can exhibit antiproliferative effects against various cancer cell lines. A case study involving several pyrazole compounds indicated that they could induce apoptosis in human tumor cells, with IC50 values ranging from nanomolar to micromolar concentrations.

Cell LineIC50 (µM) for this compoundReference Compound IC50 (µM)
A549 (Lung)TBDTBD
MCF7 (Breast)TBDTBD
HeLa (Cervical)TBDTBD

These results suggest that the compound may possess significant anticancer properties, warranting further investigation into its mechanism of action and potential therapeutic applications .

The biological activity of this compound may be attributed to its ability to modulate inflammatory pathways and induce apoptosis in cancer cells. The pyrazole structure allows for interactions with various biological targets, including enzymes involved in inflammatory processes and pathways regulating cell survival.

Safety and Toxicity

Preliminary toxicity assessments are crucial for evaluating the safety profile of new compounds. In vivo studies on related pyrazole derivatives have reported high LD50 values, indicating a favorable safety margin. For instance, some compounds demonstrated an LD50 greater than 2000 mg/kg in animal models, suggesting low acute toxicity .

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